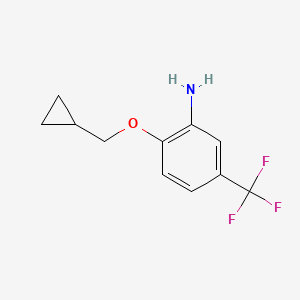

2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Organic Synthesis

Fluorinated aniline derivatives are pivotal building blocks in the synthesis of a wide array of functional molecules. nih.gov The introduction of fluorine into an aniline scaffold can dramatically alter its physicochemical properties. mdpi.com For instance, the high electronegativity of fluorine can influence the acidity of the amine group and the electron density of the aromatic ring, thereby modulating the molecule's reactivity in subsequent synthetic steps.

In the realm of drug discovery, fluorination is a well-established strategy to enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nbinno.com Furthermore, the presence of fluorine can improve a molecule's binding affinity to target proteins and enhance its membrane permeability, both of which are critical for therapeutic efficacy. mdpi.com Consequently, fluorinated anilines are frequently employed as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govchemimpex.com

Distinctive Structural Features and Research Interest in 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline

The structure of this compound is notable for two key functional groups: the trifluoromethyl (-CF3) group and the cyclopropylmethoxy (-OCH2-c-C3H5) group.

The trifluoromethyl group is a powerful electron-withdrawing group that significantly impacts the electronic properties of the aniline ring. cymitquimica.com Its presence can increase the lipophilicity of the molecule, which can, in turn, enhance its ability to cross biological membranes. nbinno.com This group is also known to improve metabolic stability and binding affinity to biological targets. nbinno.com

The cyclopropyl (B3062369) group , a three-membered carbocyclic ring, is a fascinating substituent that has gained considerable attention in medicinal chemistry. scientificupdate.com It introduces a degree of conformational rigidity and has a unique electronic character that is somewhere between that of an alkane and an alkene. nih.gov The cyclopropyl ring can act as a bioisostere for other groups, such as a vinyl or isopropyl group, and can positively influence a molecule's potency and metabolic profile. iris-biotech.denbinno.com The linkage via a methoxy (B1213986) group provides a flexible yet stable connection to the aniline core.

The combination of these features in a single molecule makes this compound a highly attractive target for researchers aiming to fine-tune the properties of new chemical entities.

Overview of Current Academic Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest several potential avenues of investigation. Research in this area is likely to be directed towards its use as a sophisticated building block in the synthesis of complex molecules with potential applications in medicine and materials science.

Given the established biological activities of related fluorinated anilines, it is plausible that derivatives of this compound are being explored for their potential as therapeutic agents. The unique combination of the trifluoromethyl and cyclopropylmethoxy groups could lead to the discovery of compounds with novel pharmacological profiles.

Contextualizing this compound within Advanced Chemical Disciplines

In medicinal chemistry, this compound serves as a prime example of a "design element" where specific functional groups are strategically incorporated to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. iris-biotech.de The trifluoromethyl group can enhance metabolic stability and receptor binding, while the cyclopropylmethoxy moiety can improve potency and selectivity. nih.govhyphadiscovery.com

In the field of materials science, fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. While less common, the incorporation of aniline derivatives into polymers and other materials is an active area of research. The specific substitutions on this compound could impart desirable characteristics to new materials.

A plausible synthetic route to this compound would likely involve the Williamson ether synthesis. This would entail the reaction of 2-amino-4-(trifluoromethyl)phenol (B112647) with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane (B137280), in the presence of a base. This method is a common and effective way to form ether linkages. orientjchem.org

Table 1: Physicochemical Properties of 2-(Methoxy)-5-(trifluoromethyl)aniline (a related compound)

| Property | Value |

| CAS Number | 349-65-5 |

| Molecular Formula | C8H8F3NO |

| Molecular Weight | 191.15 g/mol |

| Melting Point | 58-60 °C |

| Boiling Point | 230.1 °C at 760 mmHg |

| Appearance | Beige-gray to brown crystalline powder |

Data for the closely related compound 2-Methoxy-5-(trifluoromethyl)aniline is presented here as a reference due to the limited availability of specific data for the cyclopropylmethoxy derivative. sigmaaldrich.comlookchem.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)8-3-4-10(9(15)5-8)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZWUDAVQBVTRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropylmethoxy 5 Trifluoromethyl Aniline

Strategic Design of Precursors and Retrosynthetic Analysis for 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections.

The primary disconnection targets the aniline (B41778) functional group. The amino group can be reliably formed from the reduction of a nitro group, a common and high-yielding transformation in organic synthesis. doubtnut.comorgoreview.com This leads to the key intermediate, 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)nitrobenzene (A) .

Further deconstruction of intermediate A involves cleaving the ether linkage. This can be achieved via two main strategies:

Aromatic Nucleophilic Substitution (SNAr): Disconnecting the aryl-oxygen bond points to a precursor like 2-Halo-5-(trifluoromethyl)nitrobenzene (B) (where the halo group is typically F or Cl) and Cyclopropylmethanol (B32771) (C) . The strong electron-withdrawing properties of the nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic attack by the alkoxide of cyclopropylmethanol.

Williamson Ether Synthesis: An alternative disconnection at the alkyl-oxygen bond suggests 2-Hydroxy-5-(trifluoromethyl)nitrobenzene (D) and a Cyclopropylmethyl halide (E) (e.g., bromomethylcyclopropane) as precursors.

These precursors, in turn, can be traced back to simpler, commercially available starting materials such as 4-chloro-3-nitrotoluene (B146361) or 4-fluoro-1-nitro-2-(trifluoromethyl)benzene. The strategic selection of the initial precursor is critical for controlling the final substitution pattern.

Optimized Laboratory-Scale Synthesis Protocols for this compound

Aromatic nucleophilic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov In the synthesis of this compound, a precursor such as 2-fluoro-5-(trifluoromethyl)nitrobenzene is an excellent substrate. The fluorine atom is a good leaving group for SNAr reactions.

The reaction involves the preparation of sodium cyclopropylmethoxide by treating cyclopropylmethanol with a strong base like sodium hydride (NaH). This alkoxide then acts as the nucleophile, displacing the fluoride (B91410) from the aromatic ring. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the reaction.

Table 1: Typical Conditions for SNAr Reaction

| Parameter | Description |

|---|---|

| Aryl Substrate | 2-Fluoro-5-(trifluoromethyl)nitrobenzene |

| Nucleophile | Sodium cyclopropylmethoxide |

| Base | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

The Williamson ether synthesis provides a classic and reliable alternative for introducing the cyclopropylmethoxy group. organic-chemistry.org This strategy is particularly useful if the phenolic precursor, 2-hydroxy-5-(trifluoromethyl)nitrobenzene, is more readily accessible than the corresponding halo-aromatic.

In this method, the phenolic proton is first removed by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate a phenoxide intermediate. This nucleophilic phenoxide then reacts with an electrophilic cyclopropylmethyl halide, such as bromomethylcyclopropane, in an SN2 reaction to form the desired ether linkage. The choice of a polar aprotic solvent like acetone (B3395972) or DMF is crucial for accelerating the rate of this substitution reaction.

Table 2: Reagents for Williamson Ether Synthesis

| Component | Example | Role |

|---|---|---|

| Phenolic Precursor | 2-Hydroxy-5-(trifluoromethyl)nitrobenzene | Nucleophile precursor |

| Alkyl Halide | Bromomethylcyclopropane | Electrophile |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonation of phenol |

| Solvent | Acetone, Dimethylformamide (DMF) | Reaction medium |

The final step in the most common synthetic routes is the reduction of the nitro group of 2-(cyclopropylmethoxy)-5-(trifluoromethyl)nitrobenzene to the target aniline. organic-chemistry.org This transformation is one of the most well-established reactions in organic chemistry and can be achieved through various methods.

Catalytic hydrogenation is a clean and efficient method, often employing palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas. chemicalbook.com This method typically provides high yields with simple workup procedures involving filtration of the catalyst.

Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid (HCl), are robust and widely used for nitro group reductions. chemguide.co.uk These methods, known as the Béchamp reduction for iron, are effective but may require a more involved workup to remove metal salts. orgoreview.com

Table 3: Comparison of Nitro Group Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High yield, clean reaction, easy workup | Requires specialized equipment for handling hydrogen gas |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Cost-effective, robust, tolerates various functional groups | Generates significant metallic waste, requires neutralization |

| Transfer Hydrogenation | Hydrazine hydrate, Formic acid | Avoids use of H₂ gas, mild conditions | May require specific catalysts, potential side reactions |

While not always the most direct route for this specific target, transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for creating C-C, C-N, and C-O bonds. beilstein-journals.org These methods could be employed for the synthesis of key intermediates.

For instance, the trifluoromethyl group can be introduced onto an aromatic ring using copper- or palladium-catalyzed trifluoromethylation reactions with various "CF₃" sources. nih.gov This could be an alternative to starting with a pre-trifluoromethylated building block. Similarly, Buchwald-Hartwig amination could, in principle, be used to form the aniline C-N bond from an aryl halide or triflate precursor, though direct reduction of a nitro group is generally more straightforward for this structure. These methods offer flexibility but often require careful optimization of catalysts, ligands, and reaction conditions.

Regioselective Synthesis Challenges and Solutions for this compound

The primary challenge in synthesizing a tri-substituted benzene (B151609) derivative like this compound is controlling the regiochemistry—the precise placement of the three distinct substituents on the aromatic ring.

Challenge: The directing effects of the substituents can lead to mixtures of isomers if the reaction sequence is not carefully planned. For example, if one were to start with 3-(trifluoromethyl)aniline (B124266) and attempt an electrophilic substitution to introduce the cyclopropylmethoxy group (or its precursor), the amino group's directing effect would likely lead to substitution at the ortho and para positions, resulting in the incorrect isomer.

Solution: The most effective solution to regiochemical challenges is to use a starting material that already possesses the desired substitution pattern or a precursor that locks in the regiochemistry.

Use of Pre-functionalized Starting Materials: The most reliable strategy is to begin with a commercially available compound where the relative positions of at least two key groups are already established. For example, starting with 4-chloro-3-nitrobenzotrifluoride (B52861) ensures the correct 1,2,4-substitution pattern of the chloro, nitro, and trifluoromethyl groups. Subsequent substitution of the chlorine with the cyclopropylmethoxy group, followed by reduction of the nitro group, preserves this regiochemistry throughout the synthesis.

Controlled Reaction Sequence: The order of reactions is critical. The synthesis is designed so that each step proceeds with high regioselectivity. By introducing the nitro group first, its strong electron-withdrawing nature can be exploited to direct the regioselective nucleophilic substitution of a leaving group at an adjacent position.

By carefully selecting the starting materials and the sequence of synthetic transformations, the formation of undesired regioisomers can be minimized, leading to a highly efficient and selective synthesis of the target compound. qub.ac.uk

Scalability Considerations for this compound Production

The industrial-scale production of this compound necessitates a synthetic route that is not only efficient and high-yielding but also economically viable and amenable to large-scale equipment and processing. A plausible and scalable approach involves a two-step synthesis commencing with the reduction of a suitable nitrophenol precursor, followed by a Williamson ether synthesis.

A key starting material for this process is 2-Nitro-4-(trifluoromethyl)phenol. The initial step involves the reduction of the nitro group to an amine, yielding 2-Amino-4-(trifluoromethyl)phenol (B112647). Catalytic hydrogenation is a well-established and scalable method for this transformation. prepchem.com

The subsequent and final step is the O-alkylation of 2-Amino-4-(trifluoromethyl)phenol with (bromomethyl)cyclopropane (B137280) via the Williamson ether synthesis. This reaction is a cornerstone of industrial ether production due to its reliability and broad scope. wikipedia.org

Several factors must be considered to ensure the scalability of this proposed synthetic route:

Raw Material Availability and Cost: The economic feasibility of the entire process is heavily dependent on the cost and availability of the starting materials, namely 2-Nitro-4-(trifluoromethyl)phenol and (bromomethyl)cyclopropane. The selection of suppliers and optimization of the supply chain are critical for large-scale production.

Reaction Conditions: For industrial applications, reaction conditions must be optimized for safety, efficiency, and cost-effectiveness. This includes operating at moderate temperatures and pressures to minimize energy consumption and the need for specialized high-pressure equipment. The Williamson ether synthesis can often be conducted under relatively mild conditions. masterorganicchemistry.com

Solvent Selection and Recycling: The choice of solvent is crucial for scalability. Ideal solvents should be inexpensive, non-toxic, and easily recoverable. For the Williamson ether synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective. pharmaxchange.info However, for industrial-scale processes, the feasibility of solvent recycling is a major consideration to minimize waste and reduce costs.

Process Automation and Control: Implementing automated control systems is essential for ensuring consistent product quality, optimizing reaction parameters, and enhancing the safety of the manufacturing process on a large scale. Real-time monitoring of key parameters such as temperature, pressure, and reactant concentration can lead to improved yields and reduced batch-to-batch variability.

Work-up and Purification: The downstream processing, including product isolation and purification, must be efficient and scalable. Techniques such as crystallization are often preferred over chromatographic methods for large-scale purification due to lower solvent consumption and operational costs.

The following table outlines key parameters for the scalable synthesis of this compound:

| Parameter | Step 1: Reduction of 2-Nitro-4-(trifluoromethyl)phenol | Step 2: Williamson Ether Synthesis |

| Catalyst | Platinum oxide prepchem.com | Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) |

| Solvent | Ethanol prepchem.com | N,N-Dimethylformamide (DMF) pharmaxchange.info |

| Temperature | Room Temperature | 50-100 °C |

| Pressure | Atmospheric to slightly elevated (e.g., 50 psig) prepchem.com | Atmospheric |

| Key Considerations | Catalyst recovery and reuse, safe handling of hydrogen gas. | Efficient mixing, potential for one-pot reaction, waste minimization. |

Recent advancements in chemical synthesis have explored methodologies to enhance the scalability of ether synthesis, such as conducting reactions at higher temperatures (around 300 °C) with weaker alkylating agents to improve efficiency and selectivity, which could be a consideration for future process optimization. wikipedia.orgacs.org

Computational and Theoretical Investigations of 2 Cyclopropylmethoxy 5 Trifluoromethyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which dictates the molecule's reactivity, stability, and spectroscopic characteristics. For a molecule such as this compound, these calculations can elucidate the interplay between the electron-donating aniline (B41778) group and the electron-withdrawing trifluoromethyl group, as well as the conformational effects of the cyclopropylmethoxy substituent.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

DFT calculations would typically be employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in related trifluoromethyl aniline compounds, DFT has been successfully used to analyze the influence of substituents on structural parameters. researchgate.net

Furthermore, DFT is instrumental in calculating key electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. In studies of other aniline derivatives, DFT calculations have been used to understand how different functional groups affect these frontier orbitals. physchemres.org

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energetic information.

These high-accuracy calculations are particularly useful for determining thermochemical properties such as the heat of formation and bond dissociation energies. For this compound, ab initio calculations could be used to precisely quantify the stability of different conformers and to investigate the energetics of potential reaction pathways. For example, similar ab initio methods have been applied to other aniline derivatives to study their thermodynamic characteristics. researchgate.net

Molecular Modeling and Conformational Analysis of this compound

The three-dimensional structure of a molecule is crucial to its function and reactivity. Molecular modeling and conformational analysis are used to explore the different spatial arrangements a molecule can adopt and their relative energies.

The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. By exploring the PES, different stable conformations (local minima) and the transition states that connect them can be identified. For a flexible molecule like this compound, which has several rotatable bonds, the PES can be complex.

Computational methods can be used to systematically scan the PES by varying key dihedral angles and calculating the energy at each point. This allows for the construction of a conformational landscape, which maps out the relative energies of different conformers. The global minimum on this landscape represents the most stable conformation of the molecule.

By performing relaxed scans of the relevant dihedral angles using quantum chemical methods, the energy barriers to rotation can be calculated. This provides insight into the flexibility of the cyclopropylmethoxy group and the likelihood of different conformations existing at room temperature. The most stable conformers would be those that minimize steric hindrance and optimize any favorable intramolecular interactions.

Table 2: Calculated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| C(ring)-C(methoxy)-O-C(cyclopropyl) | 3.2 |

| C(methoxy)-O-C(cyclopropyl)-C(ring) | 5.1 |

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, computational methods can aid in the identification and characterization of molecules.

Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are commonly performed using DFT. nih.gov The calculated frequencies can be compared with experimental spectra to assign vibrational modes to specific molecular motions. For this compound, this would allow for the identification of characteristic peaks corresponding to the N-H stretches of the amine group, the C-F stretches of the trifluoromethyl group, and the vibrations of the cyclopropyl (B3062369) and aromatic rings.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations can predict the ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation. The predicted chemical shifts can be compared to experimental data to confirm the molecular structure.

Finally, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations can provide information about the wavelengths of maximum absorption and the nature of the electronic excitations, which are related to the HOMO and LUMO orbitals.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| Infrared (IR) | N-H Stretch | 3400-3500 cm⁻¹ |

| ¹³C NMR | CF₃ Carbon | ~125 ppm |

| UV-Visible | λmax | ~290 nm |

Theoretical Elucidation of Reaction Mechanisms Involving this compound

The theoretical examination of reaction mechanisms involving this compound would rely on computational methods to map out the potential energy surface of a given reaction. This process helps in identifying the most likely pathways from reactants to products.

Transition State Characterization and Reaction Pathway Analysis

In the absence of specific research on this compound, we can look at methodologies applied to similar molecules, such as the computational study of the reaction between 4-methyl aniline and hydroxyl radicals. mdpi.com Such an analysis for the title compound would involve:

Identification of Stationary Points: Quantum mechanical calculations, likely using Density Functional Theory (DFT) methods like M06-2X with a suitable basis set (e.g., 6-311++G(3df,2p)), would be employed to locate the geometries of reactants, products, intermediates, and transition states.

Energy Profile: The relative energies of these stationary points would be calculated to construct a potential energy surface, revealing the energy barriers (activation energies) for different possible reaction pathways. For instance, in the study of 4-methyl aniline, researchers identified five different abstraction paths. mdpi.com

Transition State Theory: This theory would be used to calculate the reaction rate coefficients based on the properties of the transition state. mdpi.com

A hypothetical reaction pathway analysis for a reaction involving this compound could be summarized in a table format, though the data presented would be purely illustrative due to the lack of specific studies.

| Reaction Coordinate | Species | Relative Energy (kJ/mol) | Key Geometric Parameters |

| Reactants | This compound + Reagent | 0 | - |

| Transition State 1 | [Complex]‡ | Hypothetical Value | Bond forming/breaking distances |

| Intermediate | Reaction Intermediate | Hypothetical Value | Stabilized structure |

| Transition State 2 | [Complex]‡ | Hypothetical Value | Bond forming/breaking distances |

| Products | Final Products | Hypothetical Value | - |

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is key to understanding many chemical reactions. youtube.comwikipedia.org

For this compound, an FMO analysis would involve:

Calculation of Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO would be calculated.

Reactivity Prediction: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. malayajournal.org

Site Selectivity: The locations of the HOMO and LUMO on the molecule can predict the most probable sites for electrophilic and nucleophilic attack, respectively.

While specific data for this compound is unavailable, a representative table of FMO properties based on general knowledge of similar aniline derivatives is presented below for illustrative purposes.

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | Hypothetical Value | Likely on the aniline nitrogen and the aromatic ring |

| LUMO | Hypothetical Value | Likely on the aromatic ring, influenced by the trifluoromethyl group |

| HOMO-LUMO Gap | Hypothetical Value | - |

The electron-donating amino group and the electron-withdrawing trifluoromethyl group would significantly influence the energy and distribution of these frontier orbitals.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropylmethoxy 5 Trifluoromethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of this compound would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments to assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Spectral Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons and their chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the cyclopropyl (B3062369) group, the methylene (B1212753) protons of the methoxy (B1213986) bridge, and the amine protons. The chemical shifts (δ) would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating cyclopropylmethoxy and amine groups. Splitting patterns (multiplicity) would arise from spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the molecule.

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. Key signals would include those for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the three fluorine atoms. The carbons of the cyclopropyl and methoxy groups would also have distinct chemical shifts.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy would be a crucial technique. A single resonance would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal would be indicative of the electronic environment of the trifluoromethyl group on the aniline (B41778) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.5 | d, dd, s | J ≈ 2-9 |

| NH₂ | 3.5 - 4.5 | br s | - |

| O-CH₂ | 3.8 - 4.2 | d | J ≈ 5-7 |

| Cyclopropyl CH | 1.0 - 1.5 | m | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-CF₃ | 120 - 130 (q) |

| Aromatic CH | 110 - 125 |

| CF₃ | 120 - 130 (q) |

| O-CH₂ | 70 - 80 |

| Cyclopropyl CH | 10 - 20 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional NMR experiments are essential for establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, confirming, for example, the connectivity between the methylene protons of the methoxy bridge and the methine proton of the cyclopropyl group, as well as the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC correlations would be expected between the methylene protons (O-CH₂) and the aromatic carbon to which the cyclopropylmethoxy group is attached, as well as the methine carbon of the cyclopropyl group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition of this compound

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This is a critical step in confirming the identity of the synthesized compound.

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments can provide clues about the structure of the original molecule. For this compound, characteristic fragmentation pathways might include the loss of the cyclopropyl group, the cleavage of the ether linkage, or the loss of the trifluoromethyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic and aliphatic (cyclopropyl and methoxy) groups, appearing around 2850-3100 cm⁻¹.

C=C stretching of the aromatic ring, in the region of 1450-1600 cm⁻¹.

C-O stretching of the ether linkage, typically around 1000-1300 cm⁻¹.

C-F stretching of the trifluoromethyl group, which would exhibit strong absorptions in the region of 1100-1350 cm⁻¹.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing of this compound (if applicable to existing research)

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the amine group. Currently, there is no publicly available crystal structure for this specific compound. A search for a derivative, (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, revealed its crystallization in the triclinic crystal system, indicating that related structures can form well-defined crystals suitable for X-ray diffraction analysis. researchgate.net

Chemical Reactivity and Derivatization Studies of 2 Cyclopropylmethoxy 5 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Trifluoromethyl-Substituted Aniline (B41778) Ring of 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline

The aniline ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and cyclopropylmethoxy groups. However, the presence of the strongly deactivating trifluoromethyl group at the 5-position complicates the regioselectivity of these reactions. In general, the amino group is a powerful ortho-, para-director, while the cyclopropylmethoxy group also directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is a meta-director.

The directing effects of these substituents on the aromatic ring are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 2 | Electron-donating (activating) | Ortho, Para |

| -OCH₂-c-Pr | 1 | Electron-donating (activating) | Ortho, Para |

| -CF₃ | 5 | Electron-withdrawing (deactivating) | Meta |

The interplay of these directing effects suggests that electrophilic substitution is most likely to occur at the positions ortho and para to the activating amino and cyclopropylmethoxy groups, and meta to the deactivating trifluoromethyl group. The most probable sites for substitution are the C4 and C6 positions, which are ortho and para to the activating groups and not sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating Groups' Influence | Deactivating Group's Influence | Predicted Reactivity |

| C3 | Meta to -NH₂, Ortho to -OCH₂-c-Pr | Ortho to -CF₃ | Less favored |

| C4 | Para to -NH₂, Meta to -OCH₂-c-Pr | Meta to -CF₃ | Favored |

| C6 | Ortho to -NH₂, Para to -OCH₂-c-Pr | Ortho to -CF₃ | Favored |

Reactions Involving the Primary Amine Functionality of this compound: Acylation, Alkylation, and Condensation Reactions

The primary amine functionality of this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions are fundamental in the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Acylation: The primary amine readily undergoes acylation with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reactants.

Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be further reduced to secondary amines or used as intermediates in the synthesis of heterocyclic compounds.

Transformations and Stability of the Cyclopropylmethoxy Moiety in this compound

The cyclopropylmethoxy group is generally stable under many reaction conditions. However, under strongly acidic conditions, the ether linkage can be cleaved. The cyclopropylmethyl cation that would be formed upon cleavage is known to be relatively stable and can undergo rearrangement. The stability of the cyclopropylmethoxy group is a key consideration in the design of synthetic routes involving this compound.

Table 2: Stability of the Cyclopropylmethoxy Group

| Condition | Stability | Potential Reactions |

| Neutral | Stable | No reaction |

| Basic | Stable | No reaction |

| Mildly Acidic | Generally Stable | Minimal cleavage |

| Strongly Acidic | Unstable | Ether cleavage, potential rearrangement of the cyclopropylmethyl cation |

Regioselective Functionalization Strategies for this compound

Achieving regioselective functionalization of a polysubstituted aromatic ring like that in this compound requires careful consideration of the directing effects of the existing substituents and the choice of reagents and reaction conditions.

Strategies for regioselective functionalization often involve the use of protecting groups to block certain reactive sites, followed by directed metalation or other regioselective C-H activation methods. For example, the amino group can be protected as an amide, which can then direct ortho-lithiation, allowing for the introduction of a new substituent at a specific position.

Formation of Heterocyclic Scaffolds and Complex Ring Systems from this compound

Substituted anilines are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. The presence of both a nucleophilic amino group and an activated aromatic ring in this compound makes it a valuable building block for the construction of complex ring systems.

Synthesis of Quinolines: One common strategy for the synthesis of quinolines from anilines is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The Combes quinoline (B57606) synthesis, involving the reaction of an aniline with a β-diketone, is another viable route.

Synthesis of Benzodiazepines: 1,4-Benzodiazepines can be synthesized from 2-amino-substituted anilines through condensation with α-halo ketones followed by cyclization.

Synthesis of Imidazoles: Benzimidazoles can be prepared by the condensation of an ortho-phenylenediamine derivative with an aldehyde or carboxylic acid. While this compound is not a diamine, it can be a precursor to such compounds, which can then be used in imidazole (B134444) synthesis.

Applications of 2 Cyclopropylmethoxy 5 Trifluoromethyl Aniline As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Scaffolds

The structure of 2-(cyclopropylmethoxy)-5-(trifluoromethyl)aniline makes it an ideal precursor for the construction of advanced organic scaffolds. The primary amine group of the aniline (B41778) moiety is a key functional handle that can readily participate in a wide range of chemical reactions. These include, but are not limited to, amide bond formations, N-alkylation, N-arylation, and the synthesis of various nitrogen-containing heterocycles.

The trifluoromethyl group, a common feature in many bioactive molecules, imparts unique properties to the resulting scaffolds. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The cyclopropylmethoxy group can also influence the molecule's conformational properties and metabolic profile. The combination of these groups in one building block allows for the efficient incorporation of these desirable features into larger, more complex molecular architectures. A growing theme in chemistry is the joining of multiple organic molecular building blocks to create functional molecules. mdpi.com

Building Block in Medicinal Chemistry Research for Novel Compound Libraries utilizing this compound

In medicinal chemistry, the quest for novel therapeutic agents often involves the synthesis and screening of large collections of compounds known as chemical libraries. This compound serves as a valuable building block in the generation of such libraries. Its reactive amine group allows for its attachment to a variety of molecular scaffolds, enabling the rapid diversification of a core structure.

The trifluoromethyl group is particularly advantageous in drug design. Its presence can significantly enhance the biological activity and pharmacokinetic properties of a drug candidate. For instance, trifluoromethyl-containing compounds often exhibit increased resistance to metabolic degradation, leading to a longer duration of action in the body. The utility of trifluoromethyl anilines in developing new therapeutic agents is a recognized aspect of medicinal chemistry. chemimpex.com

| Attribute | Influence in Medicinal Chemistry |

| Primary Amine | Enables diverse chemical modifications and library generation. |

| Trifluoromethyl Group | Can enhance metabolic stability, lipophilicity, and binding affinity. |

| Cyclopropylmethoxy Group | Influences conformation and metabolic profile. |

Utility in the Development of Agrochemicals and Specialty Chemicals through this compound

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis of novel active ingredients. Trifluoromethyl-substituted anilines are known precursors to a range of effective agrochemicals. chemimpex.comchemimpex.comlookchem.com The trifluoromethyl group can confer potent biological activity to these compounds. The synthesis of 5-trifluoromethyl-pyrazoles, for example, has been employed in the creation of herbicides. nih.gov

While direct examples involving this compound in agrochemical synthesis are not extensively documented in publicly available literature, its structural motifs suggest its potential utility in this area. The aniline core is a common feature in many pesticides, and the trifluoromethyl group is a well-established toxophore. The cyclopropylmethoxy group could be explored for its potential to fine-tune the activity spectrum and environmental profile of new agrochemicals.

Integration of this compound into Multi-Step Total Synthesis Endeavors

The total synthesis of complex natural products and other target molecules is a significant undertaking in organic chemistry. The strategic use of versatile building blocks can greatly simplify these synthetic routes. This compound, with its distinct functional groups, has the potential to be a valuable intermediate in multi-step total synthesis.

For instance, the aniline functionality can be used to introduce a nitrogen atom into a target molecule at a specific position. The aromatic ring can be further functionalized through electrophilic aromatic substitution or other coupling reactions. The cyclopropylmethoxy and trifluoromethyl groups can be carried through several synthetic steps, ultimately becoming integral parts of the final complex molecule. The synthesis of heterocyclic compounds, such as 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, demonstrates how the cyclopropylmethoxy moiety can be incorporated into more elaborate structures. orientjchem.org

Structure Activity Relationship Sar Studies of 2 Cyclopropylmethoxy 5 Trifluoromethyl Aniline Analogs in Vitro Focus

Rational Design and Synthesis of Analogs with Systematic Structural Modifications derived from 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline

Information not available in the public domain.

Investigation of Molecular Recognition and Ligand Binding (In Vitro) Relevant to this compound Analogs

Information not available in the public domain.

Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level (In Vitro) for this compound Analogs

Information not available in the public domain.

Computational Approaches to SAR for this compound: Molecular Docking and Molecular Dynamics Simulations

Information not available in the public domain.

Pharmacophore Modeling and Lead Generation Strategies based on In Vitro Data for this compound Analogs

Information not available in the public domain.

Future Directions and Emerging Research Avenues for 2 Cyclopropylmethoxy 5 Trifluoromethyl Aniline

Exploration of Novel Catalytic Transformations for Enhanced Synthesis of 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline and its Derivatives

The synthesis of functionalized anilines is a cornerstone of modern organic chemistry. Future research into the synthesis of this compound and its derivatives will likely focus on improving efficiency, sustainability, and selectivity through novel catalytic methods.

Current Synthesis Landscape: The synthesis of similar aniline (B41778) derivatives often involves multi-step processes that may include nitration, reduction, and etherification reactions. For instance, palladium-catalyzed reactions are common for C-N bond formation in aniline synthesis.

Future Catalytic Strategies:

C-H Activation: A significant future direction is the use of transition-metal catalysis (e.g., using palladium, rhodium, or iridium) for direct C-H functionalization. This would allow for the introduction of the cyclopropylmethoxy or trifluoromethyl groups onto an aniline precursor in a more atom-economical manner, potentially reducing the number of synthetic steps. Research into palladium catalysts paired with specialized S,O-ligands has already shown success in the para-selective C-H functionalization of other aniline derivatives, a strategy that could be adapted for this specific molecule.

Photoredox Catalysis: Light-mediated photoredox catalysis offers mild reaction conditions and unique reactivity. This approach could be explored for forming the cyclopropylmethoxy ether bond or for late-stage functionalization of the aniline ring, as it has been successfully used for the alkylation of α-C–H bonds in other aniline derivatives.

Biocatalysis: The use of enzymes (biocatalysis) for selective synthesis is a growing area. Future research could investigate engineered enzymes for the stereoselective synthesis of derivatives or for greener reaction pathways, minimizing the use of harsh reagents.

A table summarizing potential catalytic systems is presented below.

| Catalytic System | Potential Transformation | Advantages |

| Palladium/S,O-Ligand | para-Selective C-H Alkynylation/Olefination | High selectivity, mild conditions, avoids pre-functionalization. |

| Rhodium(III) Catalysis | ortho-C-H Oxidative Alkylation | High functional group tolerance, efficient for creating functional aldehydes/ketones. |

| Iridium Photoredox Catalysis | α-C–H Bond Alkylation | Mild, redox-neutral conditions, suitable for complex molecule synthesis. |

| Engineered Transaminases | Asymmetric Amination | High enantioselectivity, environmentally benign (uses water as solvent). |

Application of this compound in Supramolecular Chemistry and Materials Science

Currently, there is no direct evidence or published research on the application of this compound in supramolecular chemistry or materials science. However, its structural features suggest hypothetical avenues for exploration.

The aniline nitrogen can act as a hydrogen bond donor, while the trifluoromethyl group can participate in non-covalent interactions such as halogen bonding or dipole-dipole interactions. These features are essential for the self-assembly of molecules in supramolecular structures.

Potential (Hypothetical) Applications:

Organic Functional Materials: Derivatives of this aniline could be investigated as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-donating (aniline) and electron-withdrawing (trifluoromethyl) properties are often tuned to control electronic characteristics.

Polymer Chemistry: Functionalized anilines can be polymerized to create conductive polymers (polyanilines). The specific substituents of this compound could impart unique solubility, thermal stability, or electronic properties to such polymers.

Crystal Engineering: The molecule could be used in co-crystallization studies to form new crystalline materials with tailored properties, such as altered melting points or solubilities, by forming hydrogen bonds with other co-formers.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical research, from reaction prediction to the design of novel molecules. While no specific AI/ML models have been trained on this compound, these technologies represent a powerful future direction for its study.

Potential AI/ML Applications:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this aniline or its derivatives, saving significant experimental time and resources.

Novel Derivative Design: AI algorithms can generate novel molecular structures based on the this compound scaffold. These algorithms can be designed to optimize for specific properties, such as binding affinity to a biological target in drug discovery or specific electronic properties for materials science.

Property Prediction: Deep learning models could predict various physicochemical properties (e.g., solubility, toxicity, reactivity) for hypothetical derivatives of the title compound, allowing researchers to prioritize the synthesis of the most promising candidates.

The table below outlines how different AI/ML approaches could be applied.

| AI/ML Technique | Application Area | Potential Impact |

| Supervised Learning | Reaction Yield Prediction | Optimization of synthetic routes for higher efficiency. |

| Generative Models (e.g., GANs, VAEs) | de novo Molecular Design | Discovery of novel derivatives with desired properties for pharma or materials applications. |

| Graph Neural Networks (GNNs) | Quantum Chemical Property Prediction | Rapidly screen virtual compounds for electronic and structural properties without costly simulations. |

Development of High-Throughput Synthesis and Screening Methodologies

High-Throughput Experimentation (HTE) is a critical tool for accelerating chemical research by enabling the rapid synthesis and testing of many compounds or reaction conditions in parallel. For a molecule like this compound, which is likely an intermediate, HTE would be most relevant for optimizing its synthesis or for rapidly creating a library of derivatives for screening.

Future HTE Strategies:

Reaction Optimization: HTE platforms, often using automated liquid handlers and miniaturized reaction vessels, could be employed to rapidly screen a wide array of catalysts, ligands, solvents, and bases to find the most efficient and cost-effective synthesis for this compound.

Derivative Library Synthesis: An HTE workflow could be designed to take the aniline core and react it with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes) in a parallel format. This would quickly generate a large library of novel compounds.

High-Throughput Screening (HTS): The resulting library of derivatives could then be directly screened for biological activity (e.g., enzyme inhibition, cellular toxicity) or for desired material properties. This combination of high-throughput synthesis and screening dramatically accelerates the discovery of new lead compounds for drug development or new materials.

Q & A

Q. What are the common synthetic routes for 2-(cyclopropylmethoxy)-5-(trifluoromethyl)aniline, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution or coupling reactions. Key steps include:

- Cyclopropylmethoxy introduction : Reacting cyclopropylmethanol with a halogenated precursor (e.g., 2-chloro-5-(trifluoromethyl)aniline) under basic conditions (e.g., potassium carbonate in DMF) .

- Catalytic optimization : Transition-metal catalysts like palladium or rhodium enhance coupling efficiency in heterocyclic systems, as demonstrated in analogous trifluoromethyl-aniline syntheses .

- Yield improvements : Temperature control (80–120°C) and solvent selection (polar aprotic solvents like DMF) are critical for minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopropylmethoxy group (δ ~3.5–4.5 ppm for methoxy protons) and trifluoromethyl substituent (δ ~110–120 ppm in ¹³C) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- FT-IR : Identifies amine (-NH₂, ~3300–3500 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Q. How does the trifluoromethyl group influence the compound’s reactivity in electrophilic substitutions?

The -CF₃ group is strongly electron-withdrawing, directing electrophiles to the para position relative to itself. This regioselectivity is confirmed by nitration and halogenation studies on analogous trifluoromethyl-anilines, where substituents predominantly form at the 4-position .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity observed during functionalization?

Discrepancies often arise from competing steric and electronic effects. Strategies include:

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .

- Experimental validation : Comparative studies using deuterated solvents or low-temperature NMR to trap intermediate species .

Q. What methodologies optimize reaction yields during scale-up synthesis?

Q. How is metabolic stability assessed for this compound in biological systems?

Q. What strategies validate target engagement in enzyme inhibition studies?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes like kinases or cytochrome P450 .

- Competitive inhibition assays : Co-crystallization with target proteins (e.g., X-ray diffraction) confirms binding modes .

Q. How should discrepancies in reported biological activity data be addressed?

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Molecular docking : Software like AutoDock Vina simulates interactions with biological targets .

- Reactivity descriptors : Fukui indices and local softness identify nucleophilic/electrophilic sites for functionalization .

Q. How are structural analogs designed to improve pharmacokinetic properties?

- Bioisosteric replacement : Swapping cyclopropylmethoxy with pyridinylmethoxy enhances solubility without sacrificing target affinity .

- Substituent tuning : Introducing electron-donating groups (e.g., -OCH₃) at specific positions balances metabolic stability and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.